6-fluoro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide

Description

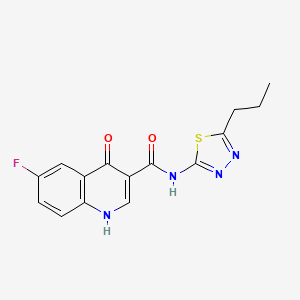

6-Fluoro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a synthetic quinoline derivative characterized by a fluorine substituent at position 6, a hydroxyl group at position 4, and a carboxamide linkage to a 5-propyl-1,3,4-thiadiazol-2-yl moiety. Its structure combines features of quinoline-based scaffolds and thiadiazole heterocycles, which are pharmacologically significant due to their roles in enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name |

6-fluoro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2S/c1-2-3-12-19-20-15(23-12)18-14(22)10-7-17-11-5-4-8(16)6-9(11)13(10)21/h4-7H,2-3H2,1H3,(H,17,21)(H,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFYAZVFJJBGJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the fluorine and hydroxyl groups. The thiadiazole ring is then synthesized and attached to the quinoline core through a series of reactions. Key steps may include:

Friedel-Crafts Acylation: Introduction of the acyl group to the quinoline core.

Clemmensen Reduction: Conversion of the acyl group to an alkane.

Nitration: Introduction of the nitro group, which can be further reduced to an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of nitro groups to amines.

Substitution: Halogen exchange reactions, particularly involving the fluorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinoline-4-one derivative, while reduction of the nitro group can yield an aminoquinoline derivative.

Scientific Research Applications

6-fluoro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Biology: Studied for its interactions with biological macromolecules and its effects on cellular pathways.

Industry: Used as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. For example, it may inhibit DNA gyrase in bacteria, leading to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to related quinoline-carboxamide derivatives and thiadiazole-containing analogs. Key comparisons include:

Structural Analogues in CETP Inhibition

Evidence from Molecules (2012) highlights that quinoline-3-carboxamide derivatives with modifications at the quinoline core and thiadiazole substituents exhibit CETP inhibitory activity. For example:

- Compound 24 : A derivative with a methyl-substituted thiadiazole achieved an 80.1% CETP inhibition rate.

- Compound 26 : A bromine-substituted analog showed comparable activity (80.1% inhibition) .

In contrast, 6-fluoro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide introduces a propyl chain on the thiadiazole ring and a fluorine atom on the quinoline. Fluorine’s electron-withdrawing effects could stabilize the carboxamide moiety, influencing binding affinity to CETP .

Thiadiazole-Modified Antibiotics

Thiadiazole rings are also found in antibiotics like cefazolin (described in Pharmacopeial Forum), where the thiadiazole sulfur participates in bacterial cell wall synthesis inhibition .

Data Table: Key Properties and Activities of Comparable Compounds

Research Findings and Implications

- Activity Trends : Propyl substitution in the thiadiazole ring may balance lipophilicity and steric effects, but its impact on CETP inhibition requires empirical validation. Fluorine’s role in enhancing metabolic stability is well-documented in medicinal chemistry but remains untested for this compound .

- Therapeutic Potential: While CETP inhibitors like anacetrapib have faced clinical setbacks, structural refinements in quinoline-carboxamides may revive interest in this class .

Biological Activity

6-Fluoro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a quinoline core substituted with a fluorine atom and a hydroxy group, along with a thiadiazole moiety. The structural formula can be represented as follows:

Research indicates that compounds containing thiadiazole derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways such as NF-κB and ERK1/2 pathways. These pathways are crucial for cell proliferation and survival in various cancer types.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

These results indicate that the compound has a promising profile for further development as an anticancer agent.

Case Studies

A study conducted by Alam et al. (2020) evaluated various thiadiazole derivatives, including those similar to the target compound. They found that modifications on the thiadiazole ring significantly influenced cytotoxicity against different cancer cell lines, suggesting a strong structure-activity relationship (SAR) .

Broad-Spectrum Efficacy

The compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific substituents on the quinoline and thiadiazole rings significantly affects biological activity. For instance, fluorination at the C6 position enhances anticancer activity while maintaining selectivity towards cancerous cells over normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.